Vildagliptin vs. Saxagliptin: Superior Reduction in Acute Glucose Fluctuations
In a 24-week randomized controlled trial comparing vildagliptin (50 mg BID) to saxagliptin (5 mg QD) as add-on to metformin and sulfonylurea, vildagliptin demonstrated a significantly greater reduction in mean amplitude of glycemic excursions (MAGE). The change in MAGE was 1.74 mmol/L for vildagliptin versus 0.87 mmol/L for saxagliptin [1].
| Evidence Dimension | Change in Mean Amplitude of Glycemic Excursions (MAGE) |
|---|---|
| Target Compound Data | Decrease of 1.74 ± 0.48 mmol/L (from 5.81 to 4.06 mmol/L) |
| Comparator Or Baseline | Saxagliptin 5 mg QD: Decrease of 0.87 ± 0.40 mmol/L (from 5.66 to 4.79 mmol/L) |
| Quantified Difference | Vildagliptin provided a 100% greater reduction in MAGE (1.74 vs 0.87 mmol/L; p<0.001) |
| Conditions | 24-week, randomized, open-label, active-controlled study in 73 Chinese patients with T2DM inadequately controlled on metformin plus sulfonylurea. |
Why This Matters
This evidence supports selecting vildagliptin over saxagliptin when minimizing daily glucose fluctuations is a primary therapeutic goal, which may be relevant for reducing oxidative stress and vascular complications.
- [1] Chen X, et al. Effects of vildagliptin versus saxagliptin on daily acute glucose fluctuations in Chinese patients with T2DM inadequately controlled with a combination of metformin and sulfonylurea. Current Medical Research and Opinion. 2016;32(6):1131-1136. doi: 10.1185/03007995.2016.1161608. View Source
